molecular formula C31H27F3N2O4 B14733142 N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide CAS No. 6041-66-3

N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B14733142
CAS No.: 6041-66-3
M. Wt: 548.6 g/mol
InChI Key: RXTOCSWAPRQZEO-UHFFFAOYSA-N
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Description

N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a benzopyran core, a trifluoromethyl group, and several other functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide likely involves multiple steps, including:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the benzyl and prop-2-en-1-yl groups: These groups can be introduced through alkylation reactions using benzyl halides and allyl halides, respectively.

    Final coupling: The final step likely involves coupling the intermediate compounds to form the desired product, possibly using amide bond formation reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the benzopyran core or other functional groups.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible functionalities.

    Substitution: The trifluoromethyl group and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide will depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with a similar benzopyran core, known for their antioxidant and anti-inflammatory properties.

    Trifluoromethylated compounds: Molecules containing the trifluoromethyl group, often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.

    Benzamides: A class of compounds with a benzamide functional group, used in various therapeutic applications.

Uniqueness

N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with multiple biological targets, making it a versatile compound for research and development.

Properties

CAS No.

6041-66-3

Molecular Formula

C31H27F3N2O4

Molecular Weight

548.6 g/mol

IUPAC Name

N-[2-[benzyl-[(6-methyl-4-oxochromen-3-yl)methyl]amino]-2-oxoethyl]-N-prop-2-enyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C31H27F3N2O4/c1-3-14-35(30(39)23-10-7-11-25(16-23)31(32,33)34)19-28(37)36(17-22-8-5-4-6-9-22)18-24-20-40-27-13-12-21(2)15-26(27)29(24)38/h3-13,15-16,20H,1,14,17-19H2,2H3

InChI Key

RXTOCSWAPRQZEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN(CC3=CC=CC=C3)C(=O)CN(CC=C)C(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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